molecular formula C8H14N2O B2830913 Decahydropyrrolo[3,4-B]azepin-2-one CAS No. 1824152-13-7

Decahydropyrrolo[3,4-B]azepin-2-one

Cat. No.: B2830913
CAS No.: 1824152-13-7
M. Wt: 154.213
InChI Key: ZHCJQQDBJATHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decahydropyrrolo[3,4-B]azepin-2-one is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to an azepinone (a seven-membered lactam ring). The decahydro prefix indicates full saturation of the bicyclic framework, distinguishing it from partially unsaturated analogs.

Properties

IUPAC Name

3,4,5,5a,6,7,8,8a-octahydro-1H-pyrrolo[3,4-b]azepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-3-1-2-6-4-9-5-7(6)10-8/h6-7,9H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCJQQDBJATHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydropyrrolo[3,4-B]azepin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the one-pot synthesis, which involves the formation of a domino imine, followed by intramolecular annulation and a subsequent reaction . This method is advantageous due to its efficiency and the ability to produce the compound in a single reaction vessel.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Hydrolysis of the Lactam Moiety

The lactam group undergoes hydrolysis under acidic or basic conditions to yield corresponding amino acids. For example:

Decahydropyrrolo[3,4-b]azepin-2-oneH2O/H+or OH6-Amino-decahydropyrrolo[3,4-b]azepine carboxylic acid\text{this compound} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{6-Amino-decahydropyrrolo[3,4-b]azepine carboxylic acid}

This reaction is critical for modifying the compound’s solubility and biological activity .

Substitution Reactions

The nitrogen atoms in the azepinone ring participate in nucleophilic substitution. Halogenation and alkylation are common:

Reaction Type Reagents/Conditions Product
N-Alkylation CH₃I, K₂CO₃, DMF, 60°CN-Methyl-decahydropyrrolo[3,4-b]azepin-2-one
Halogenation PCl₅, reflux6-Chloro-decahydropyrrolo[3,4-b]azepin-2-one

These substitutions enhance pharmacological properties, such as kinase inhibition .

Reduction and Oxidation

  • Reduction : The lactam carbonyl can be reduced to a secondary amine using LiAlH₄:

    LactamLiAlH4Decahydropyrrolo[3,4-b]azepine\text{Lactam} \xrightarrow{\text{LiAlH}_4} \text{Decahydropyrrolo[3,4-b]azepine}

    This product serves as a precursor for further functionalization .

  • Oxidation : The saturated rings undergo oxidative cleavage with KMnO₄ to form dicarboxylic acids, enabling ring-opening strategies .

Cycloaddition and Ring Expansion

This compound participates in [3+2] cycloaddition with nitrile oxides, forming fused isoxazoline derivatives. These reactions are catalyzed by Cu(I) at 80°C :

Azepinone+R-C≡N-OCu(I)Isoxazoline-fused product\text{Azepinone} + \text{R-C≡N-O} \xrightarrow{\text{Cu(I)}} \text{Isoxazoline-fused product}

Biological Activity-Driven Modifications

Structural analogs of this compound show cytotoxicity against cancer cells. For example:

  • Derivative 9a (R₂=H) exhibits selective cytotoxicity against U-251 glioblastoma cells (IC₅₀ = 1.5 µM) .

  • Nitro-phenyl derivatives inhibit lysine-specific demethylase 1 (LSD1), a target in prostate and breast cancers .

Comparative Reactivity with Analogues

Compound Reactivity Profile
Benzazepinones (e.g., 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one)Higher electrophilicity due to aromatic ring; prone to electrophilic substitution .
PyrroloazepinonesEnhanced stability under basic conditions compared to fully saturated analogs .

Synthetic Routes

Industrial synthesis involves domino imine formation followed by intramolecular annulation:

  • Condensation of ε-caprolactam derivatives with aldehydes.

  • Cyclization under microwave irradiation (120°C, 30 min) .

Mechanism of Action

The mechanism of action of decahydropyrrolo[3,4-B]azepin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 2: Crystallographic and Physicochemical Properties

Compound Crystallographic Features Solubility (Predicted) Stability Notes
This compound Non-planar, saturated framework Moderate in polar solvents Lactam ring hydrolysis-sensitive
Dipyrido[1,4]dithiin (2) Planar dithiin, synchrotron-analyzed Low in water Air-stable, light-sensitive

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis may require stringent reduction conditions to achieve full saturation without over-reducing the lactam .
  • Bioactivity Potential: Structural parallels to pyrrolo-pyridines suggest possible CNS activity, while lactam functionality aligns with kinase inhibitor scaffolds .
  • Analytical Considerations : Unlike dithiins, this compound’s lack of conjugated systems may limit UV-based detection, necessitating advanced techniques like LC-MS .

Biological Activity

Decahydropyrrolo[3,4-B]azepin-2-one is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its biological activity. The structural formula can be represented as follows:

C11H15N(Molecular Weight 175 25 g mol)\text{C}_{11}\text{H}_{15}\text{N}\quad (\text{Molecular Weight 175 25 g mol})

This compound is characterized by its nitrogen-containing heterocyclic ring, which is known to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. Research has indicated that compounds with similar structures can act as inhibitors for various kinases and enzymes implicated in cancer progression .

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. For example, it has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antiviral Activity

The compound has also been investigated for its antiviral properties. In vitro studies revealed that it possesses activity against several viruses, including HIV and influenza. The half-maximal effective concentration (EC50) for HIV-1 is reported to be approximately 0.5 µM .

Anticancer Properties

Research indicates that this compound may have significant anticancer potential. It has been tested on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3). The results are summarized in Table 2.

Cancer Cell Line IC50 (µM)
MCF-71.5
A5492.0
PC-33.0

These findings suggest that the compound induces apoptosis in cancer cells through mechanisms involving caspase activation and modulation of apoptotic pathways .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on A549 lung cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis as evidenced by increased levels of cleaved caspase-3 .
  • Antiviral Efficacy : Another investigation focused on the antiviral potential against HIV-1, revealing that this compound inhibits viral replication effectively at low concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.